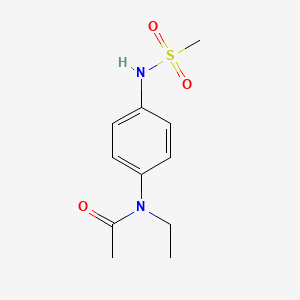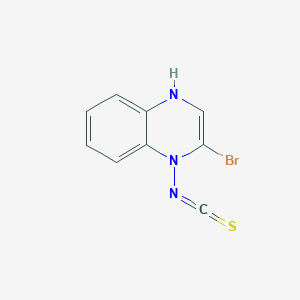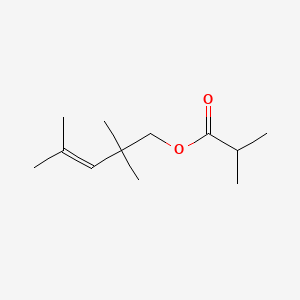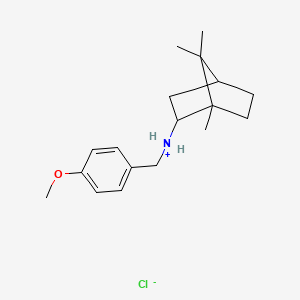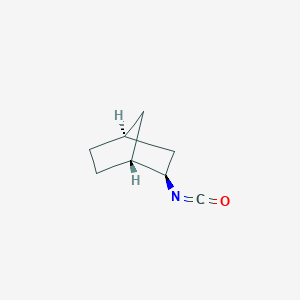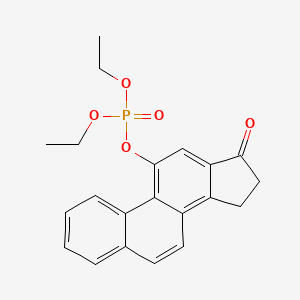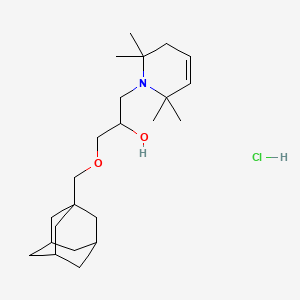
1-Pyridineethanol, 1,2,5,6-tetrahydro-alpha-(1-adamantylmethoxymethyl)-2,2,6,6-tetramethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyridineethanol, 1,2,5,6-tetrahydro-alpha-(1-adamantylmethoxymethyl)-2,2,6,6-tetramethyl-, hydrochloride is a complex organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyridine ring, the introduction of the adamantyl group, and the final hydrochloride formation. Common reagents might include pyridine derivatives, adamantane, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions could be used to modify the functional groups within the molecule.
Substitution: Various substitution reactions might be employed to introduce different functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential effects on cellular processes or as a tool for studying specific biochemical pathways.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as acting as a drug candidate for treating certain diseases.
Industry
In industry, it might be used in the development of new materials or as a component in specialized chemical processes.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Pyridineethanol derivatives
- Adamantyl-containing compounds
- Tetrahydropyridine derivatives
Uniqueness
This compound’s uniqueness lies in its combination of a pyridine ring, a tetrahydro structure, and an adamantyl group, which might confer specific properties not found in other similar compounds.
Propriétés
Numéro CAS |
27865-94-7 |
|---|---|
Formule moléculaire |
C23H40ClNO2 |
Poids moléculaire |
398.0 g/mol |
Nom IUPAC |
1-(1-adamantylmethoxy)-3-(2,2,6,6-tetramethyl-3H-pyridin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H39NO2.ClH/c1-21(2)6-5-7-22(3,4)24(21)14-20(25)15-26-16-23-11-17-8-18(12-23)10-19(9-17)13-23;/h5-6,17-20,25H,7-16H2,1-4H3;1H |
Clé InChI |
MLNILFKUHCWNAF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CC(N1CC(COCC23CC4CC(C2)CC(C4)C3)O)(C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


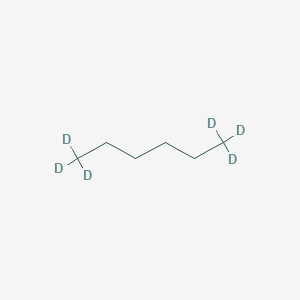
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
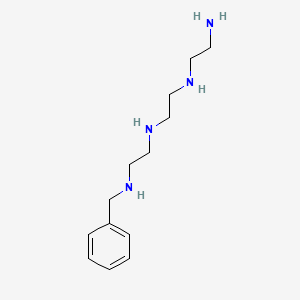
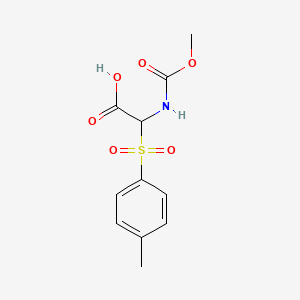
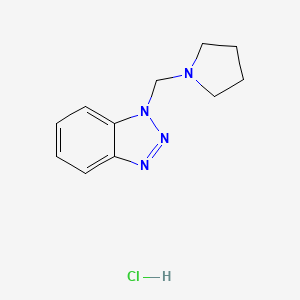
![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
